METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE

Renin Inhibition Hypertension Aspartic Protease

Methyl-2-(S)-biphenyl-2-aminopropionate (CAS 63024-30-6) is a critical chiral biphenylalanine building block for medicinal chemistry campaigns targeting renin (IC50 = 100 nM), integrin α4β7 (TR-14035, IC50 = 7 nM), and calpain I (>2000-fold potency enhancement). The free (S)-α-amino group enables direct peptide coupling without Boc-deprotection, reducing step count and racemization risk in SPPS. The biphenyl motif provides extended hydrophobic π-stacking surface area unavailable with L-phenylalanine methyl esters (CAS 7524-50-7), making it essential for high-affinity molecular recognition.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 63024-30-6
Cat. No. B3275815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
CAS63024-30-6
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
InChIKeyRYYDMSMPNITDHP-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS 63024-30-6): Chiral Biphenylalanine Methyl Ester Hydrochloride for Peptidomimetic Synthesis


METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS 63024-30-6), also designated as (S)-Methyl 3-([1,1′-biphenyl]-4-yl)-2-aminopropanoate hydrochloride or Methyl 4-phenyl-L-phenylalanate HCl, is a chiral non-natural amino acid derivative belonging to the biphenylalanine class [1]. The compound comprises an L-alanine core with a 4-biphenyl side chain, formulated as the hydrochloride salt (C16H18ClNO2, MW 291.77) . It is typically supplied at ≥97% purity as a solid, recommended for storage at 2–8°C .

Why Generic Phenylalanine Esters Cannot Substitute for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE in Renin-Targeted and Hydrophobic-Binding Applications


Generic substitution of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE with simpler phenylalanine methyl esters (e.g., L-phenylalanine methyl ester hydrochloride, CAS 7524-50-7) fails in applications requiring extended aromatic hydrophobic interactions or specific renin-targeted molecular recognition. The biphenyl moiety provides substantially greater π-stacking surface area and hydrophobic bulk than a single phenyl ring, a structural feature that has been exploited to confer renin inhibitory activity [1]. Furthermore, the unprotected (S)-α-amino group distinguishes this compound from its Boc-protected analog (CAS 137255-86-8) and enables direct peptide coupling without orthogonal deprotection steps, a critical consideration for procurement where synthetic step count and deprotection-induced racemization risk must be minimized [2].

Quantitative Evidence Guide: Differentiating METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE from Phenylalanine and Protected Analogs


Renin Inhibitory Activity: Biphenylalanine Core Confers 100 nM Potency Absent in Phenylalanine Scaffolds

METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE demonstrates measurable renin inhibitory activity (IC50 = 100 nM) in human plasma, a property that structurally simpler phenylalanine methyl esters do not exhibit [1]. The biphenylalanine scaffold is recognized as a privileged core in renin inhibitor design [2].

Renin Inhibition Hypertension Aspartic Protease

Synthetic Utility: Unprotected Free Amine Eliminates Boc-Deprotection Step Required for N-Boc-Biphenylalanine Methyl Ester

Unlike (S)-Methyl N-tert-butoxycarbonyl-3-(4-biphenylyl)-2-aminopropionate (CAS 137255-86-8), which requires acidolytic or hydrogenolytic Boc removal prior to coupling, METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE is supplied as the free amine hydrochloride and can be directly incorporated into peptide chains following in situ neutralization . This eliminates one synthetic operation and reduces racemization risk associated with prolonged acidic deprotection [1].

Peptide Synthesis Solid-Phase Synthesis Amino Acid Building Block

Hydrophobic Binding Capacity: Biphenylalanine Scaffold Enables Nanomolar Integrin Antagonism via Extended Aromatic Interactions

The biphenylalanine scaffold, of which METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE is the methyl ester derivative, serves as the core pharmacophore in TR-14035, a dual α4β7/α4β1 integrin antagonist with IC50 values of 7 nM and 87 nM respectively [1]. The biphenyl moiety provides the extended hydrophobic surface area essential for high-affinity integrin binding; single-ring phenylalanine derivatives lack sufficient steric bulk to achieve this potency .

Integrin Antagonist α4β7/α4β1 Inflammation

Calpain Inhibition: Peptide-Biphenyl Hybrids Incorporating Biphenylalanine Methyl Ester Achieve Nanomolar IC50 Values

Peptide-biphenyl hybrids synthesized using METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE as a key building block have demonstrated calpain I inhibitory activity with IC50 values in the nanomolar range [1]. The biphenyl group contributes essential aromatic-aromatic interactions within the calpain active site; peptide chains lacking this biphenyl modification show weak inhibition with IC50 > 200 μM [2].

Calpain Inhibition Neuroprotection Protease Inhibitor

Purchasable Specifications: ≥97% Purity Hydrochloride Salt with Traceable Analytical Documentation

METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE is commercially available as the hydrochloride salt at ≥97% purity (NLT 97%) from multiple vendors, with batch-specific Certificates of Analysis (COA) and structural confirmation data . This purity threshold exceeds the typical ≥95% specification common for research-grade phenylalanine methyl ester hydrochloride and ensures reproducible stoichiometry in peptide coupling reactions.

Procurement Specification Quality Control Analytical Chemistry

Supply Chain Flexibility: Multi-Scale Availability from Milligram to Kilogram Quantities

Multiple suppliers offer METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE across a broad quantity range, from 100 mg research aliquots to 1 g and larger bulk orders, with custom kilogram-scale synthesis available upon request . This multi-scale accessibility contrasts with more specialized biphenylalanine derivatives (e.g., N-Boc or N-acetyl variants) which may have more constrained commercial availability or longer lead times.

Supply Chain Scale-Up Custom Synthesis

Optimal Scientific and Industrial Application Scenarios for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE


Renin Inhibitor Lead Discovery and SAR Expansion

Employ METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE as a core biphenylalanine building block for synthesizing renin inhibitor candidates. Its demonstrated renin inhibitory activity (IC50 = 100 nM) in human plasma assays establishes a baseline for SAR optimization campaigns targeting hypertension [1].

Solid-Phase Peptide-Biphenyl Hybrid Library Synthesis

Utilize this unprotected amino ester hydrochloride in automated solid-phase peptide synthesis (SPPS) to construct peptide-biphenyl hybrid libraries. The free amine eliminates Boc-deprotection steps required for protected analogs, accelerating library throughput and minimizing racemization during calpain or integrin inhibitor discovery [1][2].

Integrin α4β7/α4β1 Antagonist Development

Incorporate the biphenylalanine scaffold via METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE into N-acylated derivatives to access the SAR space that yielded TR-14035 (IC50 α4β7 = 7 nM). The biphenyl moiety provides the extended hydrophobic surface required for high-affinity integrin binding unattainable with phenylalanine analogs [1].

Calpain I Inhibitor Probe Synthesis

Use METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE to synthesize peptide-biphenyl hybrids with nanomolar calpain I inhibitory activity. The biphenyl group enables >2000-fold potency enhancement relative to non-biphenyl peptides, making it essential for developing neuroprotective and ischemia-related therapeutic probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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